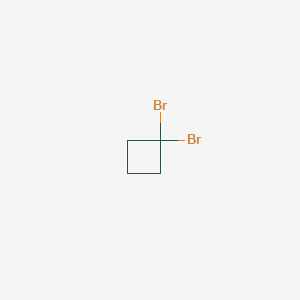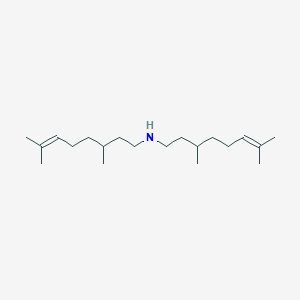
1,1-Dibromocyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are attached to the same carbon atom in the cyclobutane ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.
準備方法
1,1-Dibromocyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of cyclobutene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the double bond in cyclobutene reacts with bromine to form this compound .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods often require precise control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product.
化学反応の分析
1,1-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,1-diiodocyclobutane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclobutene. This reaction typically uses a strong base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (DMSO).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of cyclobutane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield different halogenated cyclobutanes, while elimination reactions produce alkenes like cyclobutene.
科学的研究の応用
1,1-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound’s unique structural properties make it a candidate for studying the behavior of strained ring systems in materials science.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development.
Biological Studies: this compound is used in studies investigating the effects of halogenated compounds on biological systems. Its interactions with biomolecules can provide insights into the mechanisms of action of similar compounds.
作用機序
The mechanism by which 1,1-Dibromocyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of a strong base facilitates the removal of hydrogen and bromine atoms, leading to the formation of a double bond.
The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used. For example, in biological systems, halogenated compounds like this compound may interact with enzymes or other proteins, affecting their function and leading to various biochemical outcomes.
類似化合物との比較
1,1-Dibromocyclobutane can be compared to other halogenated cyclobutanes, such as 1,2-dibromocyclobutane and 1,1-dichlorocyclobutane. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the cyclobutane ring.
1,2-Dibromocyclobutane: This compound has bromine atoms attached to adjacent carbon atoms in the cyclobutane ring. It exhibits different reactivity and stereochemistry compared to this compound.
1,1-Dichlorocyclobutane: Similar to this compound, but with chlorine atoms instead of bromine. The difference in halogen atoms affects the compound’s reactivity and physical properties.
特性
CAS番号 |
33742-81-3 |
|---|---|
分子式 |
C4H6Br2 |
分子量 |
213.90 g/mol |
IUPAC名 |
1,1-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
InChIキー |
OMVVCERCDNKSEN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)



![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

